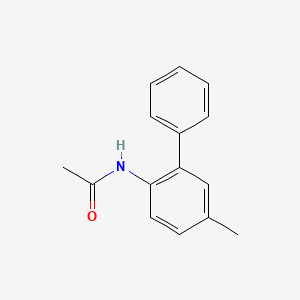
2-Acetamino-5-methylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamino-5-methylbiphenyl is an organic compound with the molecular formula C15H15NO It is a derivative of biphenyl, where an acetamino group is attached to the second carbon and a methyl group to the fifth carbon of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamino-5-methylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the process involves the coupling of 2-bromo-5-methylbiphenyl with acetamide in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamino-5-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a carboxyl group, forming 2-acetamino-5-carboxybiphenyl.
Reduction: The acetamino group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl ring are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: 2-Acetamino-5-carboxybiphenyl.
Reduction: 2-Amino-5-methylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used
Scientific Research Applications
2-Acetamino-5-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Acetamino-5-methylbiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of proteins and other macromolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 2-Acetamino-3’-methylbiphenyl
- 2-Acetamino-4-methylbiphenyl
- 2-Acetamino-6-methylbiphenyl
Comparison: 2-Acetamino-5-methylbiphenyl is unique due to the specific positioning of the acetamino and methyl groups on the biphenyl structure. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(4-methyl-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-15(16-12(2)17)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
KCJSROIEMGYGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















